1-[(4-FLUOROPHENYL)SULFONYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLPOUAFQQAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 2-pyridylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Industry: It may be used as an intermediate in the synthesis of other chemical compounds with industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
A. Sulfonyl Group Modifications
- 1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (): This compound substitutes the 4-fluorophenylsulfonyl group with a 4-fluoro-3-methylphenylsulfonyl moiety. The methyl group increases lipophilicity (ClogP ~3.5 vs. However, steric hindrance from the methyl group may reduce binding to flat receptor pockets .
- 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol () :
Replaces the pyridylmethyl group with a hydroxypiperidinylmethyl chain. The hydroxyl group introduces polarity (calculated solubility: ~0.1 mg/mL vs. ~0.05 mg/mL for the target compound), which may affect blood-brain barrier penetration. This compound also demonstrates a higher molecular weight (467.98 g/mol vs. ~347 g/mol for the target) .
B. Aromatic and Heteroaromatic Substituents
- SC211 (ChEMBL329228, ) :
A piperazine benzamide derivative with a 4-chlorophenyl group and a methoxyphenyl propanamide chain. The amide linker provides hydrogen-bonding capability, unlike the sulfonyl group in the target compound. SC211 exhibits high D4R affinity (Ki = 2.3 nM), suggesting that the target compound’s sulfonyl group may reduce dopamine receptor selectivity compared to amide-linked analogs .
- 4′-Fluoro-4-(4-(2-pyridyl)-1-piperazinyl)butyrophenone (): Features a butyrophenone chain and a pyridylpiperazine group. The ketone group increases polarity (logP = 2.1 vs. ~2.8 for the target compound) and contributes to its antipsychotic activity (LD50 in rats: 245 mg/kg). The target compound’s sulfonyl group may confer greater metabolic stability compared to the ketone .
Physicochemical Properties
Biological Activity
1-[(4-Fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.
- Molecular Formula : C13H16FNO4S
- CAS Number : 349624-64-2
- Melting Point : 90–91°C
The compound exhibits various biological activities, primarily through its interaction with specific targets in the body. Notably, it has been studied for its potential effects on:
- Monoamine Oxidase (MAO) : Inhibitors of MAO are significant in treating neurodegenerative disorders. Research indicates that derivatives containing piperazine moieties can selectively inhibit MAO-B, which is crucial for managing conditions like Alzheimer's disease .
- Kinase Modulation : The compound may also interact with protein kinases, which are critical in various signaling pathways associated with cancer and inflammatory diseases .
In Vitro Studies
- MAO Inhibition :
- Cytotoxicity :
Case Studies
- A study evaluated a series of pyridazinone derivatives containing piperazine moieties for their MAO inhibitory activities. The most potent inhibitors were identified and characterized for their selectivity and reversibility, providing insights into their potential as lead compounds for neurodegenerative disease treatments .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity | Cytotoxicity (µM) |
|---|---|---|---|---|
| T3 | MAO-B | 0.039 | High | 27.05 |
| T6 | MAO-B | 0.013 | Very High | >120.6 |
Q & A
Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridylmethyl)piperazine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves a multi-step process:
- Step 1: Nucleophilic substitution between 4-(2-pyridylmethyl)piperazine and 4-fluorophenylsulfonyl chloride under inert conditions (e.g., dry dichloromethane, triethylamine as base).
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
- Purity Validation: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) is critical to rule out sulfonamide byproducts .
Q. How can the compound’s structure be characterized to confirm regioselectivity and stereochemical integrity?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the pyridylmethyl and sulfonyl groups .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against serine/threonine kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays.
- Receptor Binding: Radioligand displacement assays (e.g., -spiperone for dopamine D2/D3 receptors) to assess affinity .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and kinase targets?
Methodological Answer:
- Target Selection: Prioritize kinases with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR).
- Protocol:
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
Methodological Answer:
- Hypothesis Testing:
- Permeability Issues: Perform Caco-2 monolayer assays to evaluate passive diffusion.
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Off-Target Effects: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Design:
- Replace pyridylmethyl with quinoline (enhanced π-π stacking).
- Introduce methyl groups to the piperazine ring to restrict conformational flexibility.
- Selectivity Testing:
- Compare IC values across related targets (e.g., 5-HT vs. α-adrenergic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
